molecular formula C15H17N3O3 B1673162 JUN-1111 CAS No. 874351-38-9

JUN-1111

Cat. No.: B1673162
CAS No.: 874351-38-9
M. Wt: 287.31 g/mol
InChI Key: QWIRJCMQNFHGJV-UHFFFAOYSA-N
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Description

JUN-1111 is an irreversible and selective inhibitor of Cdc25 phosphatase, a family of enzymes that play a crucial role in cell cycle regulation. This compound has shown significant potential in inducing cell cycle arrest at the G1 and G2/M phases, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JUN-1111 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .

Mechanism of Action

JUN-1111 exerts its effects by irreversibly binding to the active site of Cdc25 phosphatase, thereby inhibiting its activity. This inhibition leads to the accumulation of phosphorylated cyclin-dependent kinases, which in turn causes cell cycle arrest at the G1 and G2/M phases. The compound also induces the formation of reactive oxygen species, contributing to its cytotoxic effects .

Properties

CAS No.

874351-38-9

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

InChI

InChI=1S/C15H17N3O3/c19-13-10-12(15(20)14-11(13)2-1-3-17-14)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2

InChI Key

QWIRJCMQNFHGJV-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3

Canonical SMILES

C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JUN-1111;  JUN 1111;  JUN1111; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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